Cas no 53690-88-3 (5-Ethyl-2-methoxycyclopent-2-en-1-one)

5-Ethyl-2-methoxycyclopent-2-en-1-one is a cyclic enone derivative characterized by its unique structural features, including an ethyl substituent at the 5-position and a methoxy group at the 2-position of the cyclopentenone ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of fine chemicals, pharmaceuticals, and fragrances. Its conjugated enone system offers reactivity for Michael additions, Diels-Alder reactions, and other transformations. The methoxy group enhances electron density, influencing regioselectivity in further modifications. The compound's stability and well-defined reactivity profile make it a practical choice for researchers requiring precise control in synthetic pathways. Its utility is further demonstrated in heterocyclic chemistry and as a building block for complex molecular architectures.
5-Ethyl-2-methoxycyclopent-2-en-1-one structure
53690-88-3 structure
Product Name:5-Ethyl-2-methoxycyclopent-2-en-1-one
CAS No:53690-88-3
MF:C8H12O2
MW:140.179682731628
CID:5262397
PubChem ID:165751275
Update Time:2025-05-24

5-Ethyl-2-methoxycyclopent-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 53690-88-3
    • 5-ethyl-2-methoxycyclopent-2-en-1-one
    • EN300-382773
    • 5-Ethyl-2-methoxycyclopent-2-en-1-one
    • Inchi: 1S/C8H12O2/c1-3-6-4-5-7(10-2)8(6)9/h5-6H,3-4H2,1-2H3
    • InChI Key: IPLALEUHPJPRBV-UHFFFAOYSA-N
    • SMILES: O(C)C1=CCC(C1=O)CC

Computed Properties

  • Exact Mass: 140.083729621g/mol
  • Monoisotopic Mass: 140.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26.3Ų

5-Ethyl-2-methoxycyclopent-2-en-1-one Pricemore >>

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Additional information on 5-Ethyl-2-methoxycyclopent-2-en-1-one

Professional Introduction to Compound with CAS No. 53690-88-3 and Product Name: 5-Ethyl-2-methoxycyclopent-2-en-1-one

The compound identified by the CAS number 53690-88-3 and commercially known as 5-Ethyl-2-methoxycyclopent-2-en-1-one represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of cyclopentenone derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural framework of 5-Ethyl-2-methoxycyclopent-2-en-1-one consists of a cyclopentane ring substituted with an ethyl group at the 5-position and a methoxy group at the 2-position, along with a ketone functional group at the 1-position. This unique arrangement imparts distinct chemical properties that make it a valuable candidate for further exploration.

In recent years, there has been a growing interest in cyclopentenone derivatives due to their role as intermediates in synthesizing various pharmacologically active compounds. The presence of both electron-withdrawing and electron-donating groups in 5-Ethyl-2-methoxycyclopent-2-en-1-one enhances its reactivity, making it a versatile building block for medicinal chemists. The compound’s ability to undergo various chemical transformations, such as oxidation, reduction, and nucleophilic addition, makes it particularly useful in constructing more complex molecular architectures.

One of the most compelling aspects of 5-Ethyl-2-methoxycyclopent-2-en-1-one is its potential biological activity. Research has indicated that cyclopentenone derivatives exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and antioxidant properties. These effects are primarily attributed to the ability of these compounds to interact with specific biological targets, such as peroxisome proliferator-activated receptors (PPARs) and nuclear factor kappa B (NFκB). The methoxy group in 5-Ethyl-2-methoxycyclopent-2-en-1-one is particularly noteworthy, as it can modulate the compound’s solubility and bioavailability, thereby influencing its overall pharmacokinetic profile.

Recent studies have also explored the synthetic pathways involving 5-Ethyl-2-methoxycyclopent-2-en-1-one as a key intermediate. For instance, researchers have developed novel catalytic methods to efficiently convert this compound into other valuable derivatives. These methods often involve transition metal-catalyzed reactions, which offer high selectivity and yield under mild conditions. Such advancements not only facilitate the production of 5-Ethyl-2-methoxycyclopent-2-en-1-one but also open up new avenues for its application in drug discovery.

The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of 5-Ethyl-2-methoxycyclopent-2-en-1-one. Preclinical studies have demonstrated its efficacy in models of inflammation and pain, suggesting that it could be a lead compound for developing novel therapeutics. Additionally, its structural similarity to known bioactive molecules makes it an attractive scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify potential binding interactions between 5-Ethyl-2-methoxycyclopent-2-en-1-one and target proteins, thereby guiding the optimization process towards more potent and selective drug candidates.

The synthesis of 5-Ethyl-2-methoxycyclopent-2-en-1-one itself is another area of active investigation. Traditional synthetic routes often involve multi-step processes that can be cumbersome and costly. However, recent innovations in synthetic chemistry have led to more streamlined methods for producing this compound. For example, biocatalytic approaches using engineered enzymes have shown promise in achieving high yields with minimal byproducts. These green chemistry techniques align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

The role of 5-Ethyl-2-methoxycyclopent-2-en-1-one in medicinal chemistry extends beyond its direct use as a drug candidate. It serves as a valuable tool for studying the mechanisms of various biological processes. By modulating specific pathways or targets, researchers can gain insights into disease mechanisms and develop better strategies for intervention. This underscores the importance of compounds like 5-Ethyl-2-methoxycyclopent-2-en-1-one in advancing our understanding of human health and disease.

In conclusion, 5-Ethyl-2-methoxycyclopent-2-en-1-one (CAS No. 53690-88) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it a compelling candidate for further exploration. As research continues to uncover new synthetic methods and therapeutic applications, this compound is poised to play an increasingly important role in the development of novel medicines.

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